
3-(4-Chlorophenoxy)propanenitrile
概要
説明
3-(4-Chlorophenoxy)propanenitrile (CPCPN) is a synthetic organic compound that is used in various scientific research applications. It is a relatively new compound, first synthesized in the late 1990s, and has since been studied extensively in a variety of scientific disciplines.
科学的研究の応用
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound is used in the synthesis of novel phenyl propanenitrile conjugated triazole compounds, which are evaluated for their antimicrobial activity .
- Methods of Application : The compounds are synthesized and then tested for their antimicrobial activity against various bacterial and fungal strains .
- Results : The synthesized compounds have shown promising antimicrobial activity. In particular, compounds bearing certain substituents on the triazole moiety exhibited significant inhibitory activity. One of these, a 4-cynophenyl substituted compound, showed better activity compared to the antibiotic Streptomycin .
Antimalarial Activity
- Scientific Field : Pharmacology
- Application Summary : “3-(4-Chlorophenoxy)propanenitrile” is used in the synthesis of a novel hybrid drug, artesunate-3-Chloro-4 (4-chlorophenoxy) aniline (ATSA), which is tested for its antimalarial activity .
- Methods of Application : The antimalarial activity of ATSA is tested both in vitro using P. falciparum strains and in vivo using P. berghei strains. The cytotoxicity and acute oral toxicity of ATSA are also evaluated .
- Results : ATSA shows antimalarial chemosuppression activity against both the sensitive and the resistant human and mice malaria parasites with wide safety margins. The inhibitory concentrations-50 (IC50) of ATSA is 11.47±1.3 (3D7) and 1.45±0.26 (W2) ng/ml .
Dyeing Performance
- Scientific Field : Textile Chemistry
- Application Summary : This compound is used in the synthesis of novel bis azo dyes derived from benzidine . These dyes are used as synthetic colorants in textile, printing, paper manufacturing, etc .
- Methods of Application : The dyes are synthesized and then applied to polyester fabric (PE-F) in water using the dispersion agent DYEWELL-002 . The color strength (K/S), its summation (K/Ssum), dye exhaustion (%E) and reflectance values are measured .
- Results : The synthesized dyes have shown promising dyeing performance. The examination of 0.1 M NaOH and 0.1 M HCl in DMF revealed that the λmax of the synthesized dyes are quite sensitive to pH variation and slightly affected by the coupler moieties .
Antimicrobial Activity of Substituted Compounds
- Scientific Field : Medicinal Chemistry
- Application Summary : “3-(4-Chlorophenoxy)propanenitrile” is used in the synthesis of a variety of novel phenyl propanenitrile conjugated triazole compounds (7a–l), which are evaluated for their antimicrobial activity .
- Methods of Application : The compounds are synthesized and then tested for their antimicrobial activity against various bacterial and fungal strains .
- Results : The synthesized compounds 7b, 7c, 7e, 7h and 7i have exhibited promising antimicrobial activity among all other analogues . Moreover, 4-cynophenyl substituted compound (7i) showed better activity compared to Streptomycin .
Solvent
- Scientific Field : Industrial Chemistry
- Application Summary : “3-(4-Chlorophenoxy)propanenitrile” is a solvent similar to acetonitrile but with a slightly higher boiling point .
- Methods of Application : It is used as a solvent in various industrial processes .
- Results : The use of “3-(4-Chlorophenoxy)propanenitrile” as a solvent can improve the efficiency of certain chemical reactions .
Precursor to Other Organic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : “3-(4-Chlorophenoxy)propanenitrile” is used as a precursor to other organic compounds .
- Methods of Application : It is used in the synthesis of a variety of organic compounds, including propylamines by hydrogenation .
- Results : The use of “3-(4-Chlorophenoxy)propanenitrile” as a precursor can facilitate the synthesis of a wide range of organic compounds .
特性
IUPAC Name |
3-(4-chlorophenoxy)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEZBXFEROYDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196738 | |
| Record name | Propionitrile, 3-(p-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)propanenitrile | |
CAS RN |
46125-42-2 | |
| Record name | Propionitrile, 3-(p-chlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046125422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(p-Chlorophenoxy)propionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79334 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propionitrile, 3-(p-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


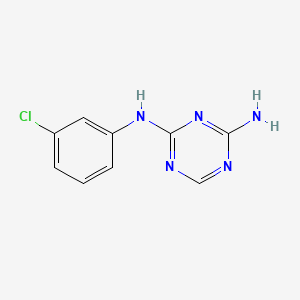
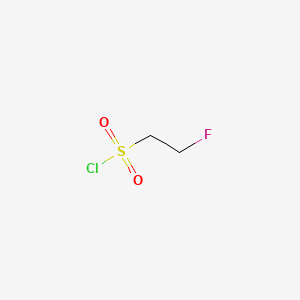

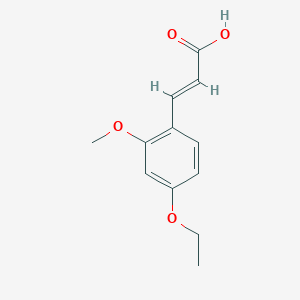
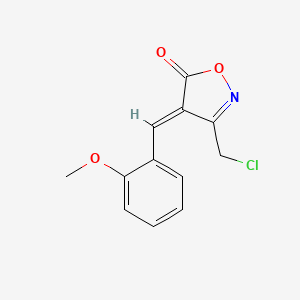
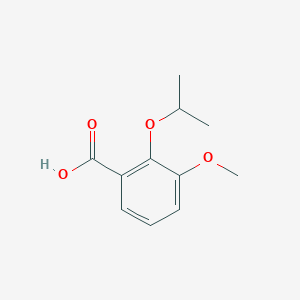
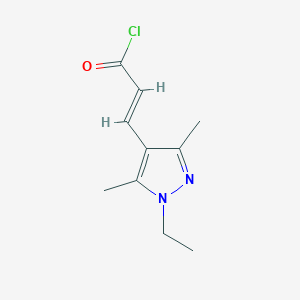
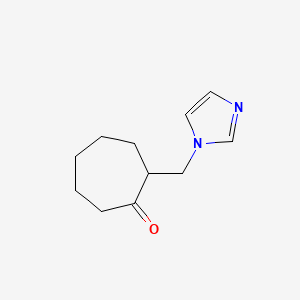
![ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate](/img/structure/B1359972.png)
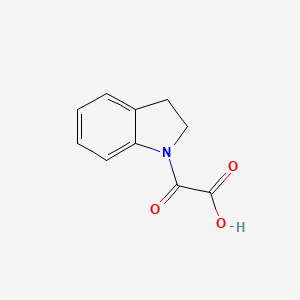
![3-[1-(3,5-dimethylphenyl)-3-ethyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1359976.png)
![(1-{[4-(Acetylamino)phenyl]sulfonyl}piperidin-4-yl)acetic acid](/img/structure/B1359978.png)
![4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid](/img/structure/B1359979.png)